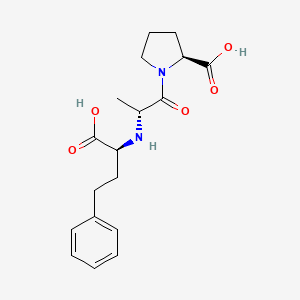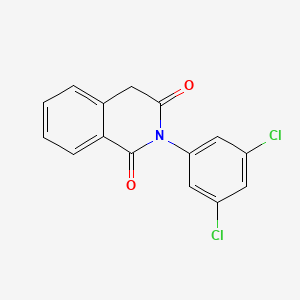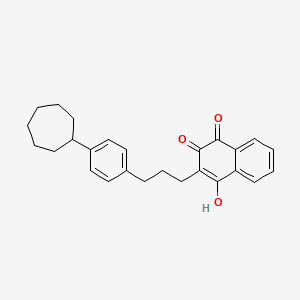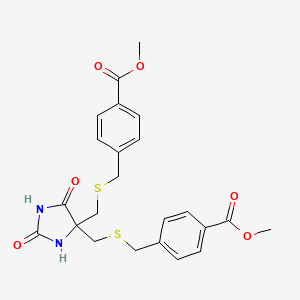
N'-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 39853 is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is known for its role in neural stem cell research and has been studied extensively for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of NSC 39853 involves several synthetic routes. One common method includes the induction of neural stem cells from human pluripotent stem cells using specific induction media . The process typically involves the use of a serum-free neural induction medium, which can convert human pluripotent stem cells into neural stem cells within a week. The required materials include Neurobasal® Medium, GIBCO® Neural Induction Supplement, Advanced™ DMEM⁄F-12, and other reagents .
Industrial Production Methods: Industrial production of NSC 39853 is still under research and development. The scalability of the synthetic routes and the optimization of reaction conditions are crucial for large-scale production. Current methods focus on improving the efficiency and yield of the compound while maintaining its quality and purity.
Chemical Reactions Analysis
Types of Reactions: NSC 39853 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving NSC 39853 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions involving NSC 39853 depend on the specific reaction conditions and reagents used. These products are often analyzed using advanced techniques to determine their structure and properties.
Scientific Research Applications
NSC 39853 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of neural stem cell differentiation and proliferation . In biology, it serves as a model compound for understanding neural development and neurogenesis . In medicine, NSC 39853 is being investigated for its potential therapeutic applications in treating neurodegenerative diseases and brain injuries . In industry, it is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of NSC 39853 involves its interaction with specific molecular targets and pathways in neural stem cells. It plays a vital role in brain homeostasis and exhibits a broad repertoire of potentially therapeutic actions following neurovascular injury . NSC 39853 enhances neuroplasticity, facilitates neuroregeneration, and modulates the function of neurons and glial cells in the local microenvironment and distant target cells .
Comparison with Similar Compounds
NSC 39853 can be compared with other similar compounds used in neural stem cell research. Some of these compounds include NSC 23766, NSC 74859, and NSC 663284. Each of these compounds has unique properties and applications, but NSC 39853 stands out due to its efficiency in inducing neural stem cells and its potential therapeutic applications .
List of Similar Compounds:- NSC 23766
- NSC 74859
- NSC 663284
NSC 39853’s uniqueness lies in its ability to efficiently induce neural stem cells and its broad range of potential therapeutic applications, making it a valuable compound in scientific research.
Properties
CAS No. |
6936-96-5 |
|---|---|
Molecular Formula |
C16H10ClN3O3 |
Molecular Weight |
327.72 g/mol |
IUPAC Name |
N-(3-chloro-1,4-dihydroxynaphthalen-2-yl)iminopyridine-4-carboxamide |
InChI |
InChI=1S/C16H10ClN3O3/c17-12-13(19-20-16(23)9-5-7-18-8-6-9)15(22)11-4-2-1-3-10(11)14(12)21/h1-8,21-22H |
InChI Key |
VDHTTZYKQMCWSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2O)Cl)N=NC(=O)C3=CC=NC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


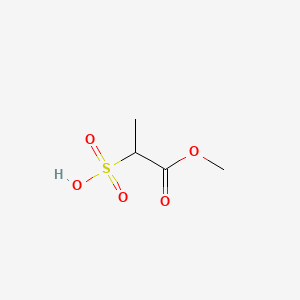
![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)
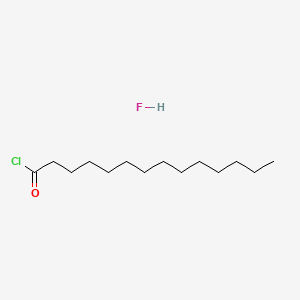


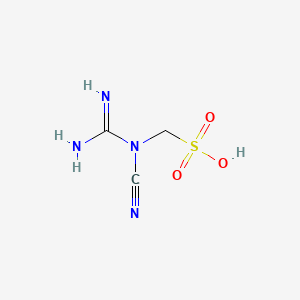
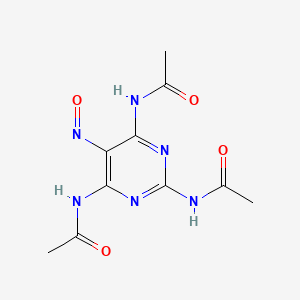
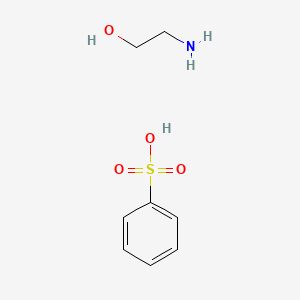
![[(3-Methylbutyl)sulfinyl]benzene](/img/structure/B12797871.png)
